N-[2-(HEXYLOXY)PHENYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE
Overview
Description
N-[2-(HEXYLOXY)PHENYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE is an organic compound that features a tetrazole ring, a phenyl group, and a hexyloxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(HEXYLOXY)PHENYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the tetrazole ring in the presence of a Lewis acid catalyst like aluminum chloride.
Incorporation of the Hexyloxyphenyl Moiety: The hexyloxyphenyl group can be attached via a nucleophilic substitution reaction, where a hexyloxyphenyl halide reacts with the tetrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(HEXYLOXY)PHENYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the hexyloxy group, where nucleophiles like thiols or amines replace the hexyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Thiols (R-SH), amines (R-NH2)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Thiol-substituted or amine-substituted derivatives
Scientific Research Applications
N-[2-(HEXYLOXY)PHENYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(HEXYLOXY)PHENYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to specific sites and modulate biological pathways. This interaction can lead to various effects, such as inhibition of enzyme activity or alteration of cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-Dimethylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide
- N-(2,5-Dimethylphenyl)-2-{5-[4-(4-morpholinyl)phenyl]-2H-tetrazol-2-yl}acetamide
Uniqueness
N-[2-(HEXYLOXY)PHENYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE is unique due to the presence of the hexyloxy group, which imparts distinct physicochemical properties such as increased lipophilicity and potential for enhanced membrane permeability. This makes it a valuable compound for applications requiring specific solubility and bioavailability characteristics.
Properties
IUPAC Name |
N-(2-hexoxyphenyl)-2-(5-phenyltetrazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-2-3-4-10-15-28-19-14-9-8-13-18(19)22-20(27)16-26-24-21(23-25-26)17-11-6-5-7-12-17/h5-9,11-14H,2-4,10,15-16H2,1H3,(H,22,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIVGCSHIBMYRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1NC(=O)CN2N=C(N=N2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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